molecular formula C17H19NO3 B5737504 N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide

N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B5737504
M. Wt: 285.34 g/mol
InChI Key: YPBFVZCDELMBTC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDB is a member of the benzamide family and is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood, but studies suggest that it acts by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide in laboratory experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying pain and inflammation-related disorders. Additionally, this compound has been shown to exhibit antitumor activity, making it a useful tool for studying cancer-related disorders. One limitation of using this compound in laboratory experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide. One potential direction is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide involves a multi-step process that includes the reaction of 3,5-dimethylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess antitumor activity, making it a potential chemotherapeutic agent.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-7-12(2)9-13(8-11)18-17(19)15-6-5-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFVZCDELMBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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